molecular formula C14H14N2O3 B291002 N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide

N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide

Cat. No. B291002
M. Wt: 258.27 g/mol
InChI Key: FLPBTAFRIXNQAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide, commonly known as DPC, is a synthetic compound that has been widely used in scientific research. DPC belongs to the class of N-acylpyridine-4-carboxamides and has been found to possess a wide range of biological activities.

Mechanism of Action

DPC acts as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, acid, and capsaicin. DPC binds to the channel and prevents its activation by these stimuli, thereby reducing pain perception and inflammation.
Biochemical and Physiological Effects:
DPC has been found to reduce pain perception and inflammation in various animal models. It has also been shown to possess anti-tumor and anti-viral properties. DPC has been used to study the function of various biological systems such as the cardiovascular system, the nervous system, and the immune system.

Advantages and Limitations for Lab Experiments

DPC is a useful tool for studying the function of various biological systems. It has a high affinity for TRPV1 and can be used to selectively block its activity. However, DPC has some limitations as well. It is a synthetic compound and may not accurately represent the function of endogenous ligands. Moreover, it may have off-target effects that need to be carefully controlled.

Future Directions

DPC has a wide range of potential applications in scientific research. It can be used to study the function of various biological systems and to develop new drugs for the treatment of pain, inflammation, and other diseases. Some possible future directions for research on DPC include:
1. Studying the role of TRPV1 in various diseases such as cancer, diabetes, and Alzheimer's disease.
2. Developing new TRPV1 antagonists with improved pharmacological properties.
3. Studying the interaction of DPC with other ion channels and receptors.
4. Investigating the potential therapeutic applications of DPC in various animal models.
Conclusion:
In conclusion, DPC is a synthetic compound that has been widely used in scientific research. It possesses a wide range of biological activities and has been found to be a useful tool for studying the function of various biological systems. DPC acts as an antagonist of the TRPV1 ion channel and has been shown to reduce pain perception and inflammation in various animal models. DPC has some limitations, but it has a wide range of potential applications in scientific research. Future research on DPC may lead to the development of new drugs for the treatment of pain, inflammation, and other diseases.

Synthesis Methods

DPC can be synthesized by reacting 3,4-dimethoxybenzoyl chloride with 4-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in anhydrous dichloromethane at room temperature under nitrogen atmosphere. The resulting product is purified by column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Scientific Research Applications

DPC has been extensively used in scientific research as a tool to study the function of various biological systems. It has been found to possess a wide range of biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties. DPC has been used to study the role of ion channels in pain perception, the function of G protein-coupled receptors, and the mechanism of action of various drugs.

properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C14H14N2O3/c1-18-12-4-3-11(9-13(12)19-2)16-14(17)10-5-7-15-8-6-10/h3-9H,1-2H3,(H,16,17)

InChI Key

FLPBTAFRIXNQAU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=NC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=NC=C2)OC

Origin of Product

United States

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